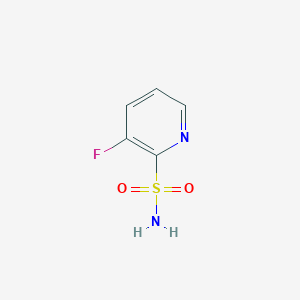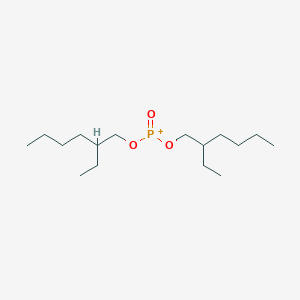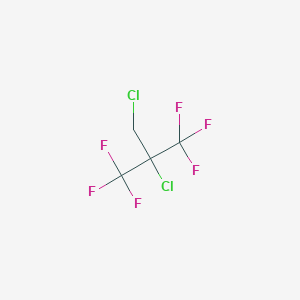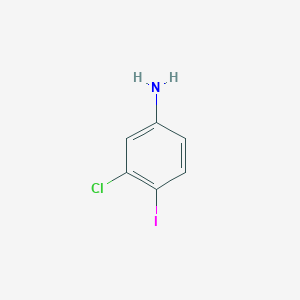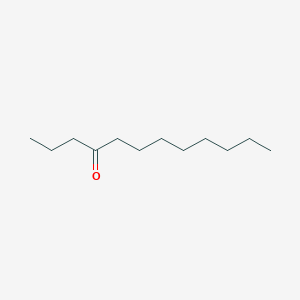
4-Dodecanone
Vue d'ensemble
Description
4-Dodecanone, also known as dodecan-4-one, is a ketone with a 12-carbon chain and the carbonyl group located at the fourth carbon. It is a member of the aliphatic ketones, which are characterized by a carbonyl group (C=O) linked to two alkyl or aryl groups. Although none of the provided papers directly discuss 4-Dodecanone, they do provide insights into the synthesis, molecular structure, and chemical properties of related organic compounds, which can be informative for understanding 4-Dodecanone.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions or domino reactions. For example, a four-component domino reaction has been used to synthesize tricyclo[6.2.2.0(1,6)]dodecane derivatives, which demonstrates the potential for creating multifunctionalized compounds with controlled stereochemistry . Similarly, the synthesis of 12-Iodo-1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane involves trialkylation followed by iodination, indicating a method for introducing functional groups into a carbon chain . These methods could potentially be adapted for the synthesis of 4-Dodecanone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior. X-ray crystallography has been used to unequivocally determine the stereochemistry of complex molecules . For instance, the structure of 12-Iodo-1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane was elucidated using this technique, providing detailed information about bond lengths and angles . This type of analysis is essential for understanding the three-dimensional conformation of 4-Dodecanone, which would influence its reactivity and physical properties.
Chemical Reactions Analysis
Organic molecules can undergo a variety of chemical reactions. The papers discuss reactions such as regio-selective nitration , the formation of mechanically interlocked structures , and asymmetric synthesis . These reactions highlight the diverse reactivity of organic compounds, which could be relevant when considering the chemical behavior of 4-Dodecanone in various environments or when used as a synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the study of per-alkylated cyclohexanes provides insights into the conformational preferences of cyclic structures and how substituents affect these conformations . Understanding these factors is important for predicting the properties of 4-Dodecanone, such as its boiling point, solubility, and reactivity.
Applications De Recherche Scientifique
Thermophysical Property Analysis
- Scientific Field : Physical Chemistry
- Application Summary : 4-Dodecanone is used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 4-Dodecanone .
- Methods of Application : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, and heat capacity at saturation pressure as a function of temperature .
Biopesticide Research
- Scientific Field : Entomology
- Application Summary : 2-Dodecanone, a secondary metabolite similar to 4-Dodecanone, has been studied for its effects on the parasitic insect Nasonia vitripennis .
- Methods of Application : Insects were exposed at the pupae stage for 48 hours (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone .
Insect Repellent
- Scientific Field : Entomology
- Application Summary : 2-Dodecanone and 4-terpinenol have been found to have good repellency against T. castaneum and L. serricorne .
- Methods of Application : The insects were exposed to various concentrations of 2-Dodecanone and 4-terpinenol .
- Results or Outcomes : At all testing concentrations, 4-terpinenol and 2-dodecanone kept good repellency against T. castaneum at 4 hours post-exposure .
Insecticidal Efficacy
- Scientific Field : Environmental Science and Pollution Research
- Application Summary : 2-Dodecanone, a secondary metabolite similar to 4-Dodecanone, has been found to have insecticidal and repellent efficacy against stored-product insects .
- Methods of Application : The essential oils (EOs) extracted from leaves and fruit pericarp of Zanthoxylum planispinum var. dintanensis, which contain 2-Dodecanone, were evaluated for their fumigant, contact toxicity, and repellency against three stored-product insects .
- Results or Outcomes : 2-Dodecanone was significantly toxic to T. castaneum (LD 50 = 5.21 μg/adult), L. serricorne (LD 50 = 2.54 μg/adult), and L. bostrychophila (LD 50 = 23.41 μg/cm 2) in contact assays and had beneficial repellent effects on L. serricorne at 2 and 4 h post-exposure .
Molecular Effects Study
- Scientific Field : Toxicology
- Application Summary : 2-Dodecanone, a secondary metabolite similar to 4-Dodecanone, has been studied for its molecular effects on the parasitic insect Nasonia vitripennis .
- Methods of Application : Insects were exposed at the pupae stage for 48 hours (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone .
Botanical Insecticide
- Scientific Field : Environmental Science and Pollution Research
- Application Summary : 2-Dodecanone, a secondary metabolite similar to 4-Dodecanone, has been found to have insecticidal and repellent efficacy against stored-product insects .
- Methods of Application : The essential oils (EOs) extracted from leaves and fruit pericarp of Zanthoxylum planispinum var. dintanensis, which contain 2-Dodecanone, were evaluated for their fumigant, contact toxicity, and repellency against three stored-product insects .
- Results or Outcomes : 2-Dodecanone was significantly toxic to T. castaneum (LD 50 = 5.21 μg/adult), L. serricorne (LD 50 = 2.54 μg/adult), and L. bostrychophila (LD 50 = 23.41 μg/cm 2) in contact assays and had beneficial repellent effects on L. serricorne at 2 and 4 h post-exposure .
Biotransformation Response Study
- Scientific Field : Toxicology
- Application Summary : 2-Dodecanone, a secondary metabolite similar to 4-Dodecanone, has been studied for its effects on the biotransformation response in the parasitic insect Nasonia vitripennis .
- Methods of Application : Insects were exposed at the pupae stage for 48 hours (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone .
Safety And Hazards
When handling 4-Dodecanone, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition. If necessary, evacuate personnel to safe areas .
Propriétés
IUPAC Name |
dodecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSOIZWTINZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210287 | |
| Record name | Dodecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Dodecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Dodecanone | |
CAS RN |
6137-26-4 | |
| Record name | 4-Dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Dodecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC43HC978D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



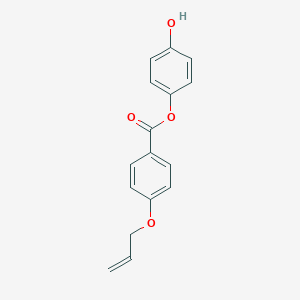
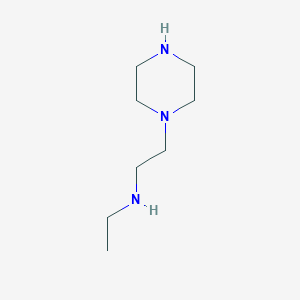
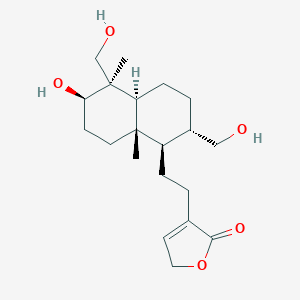
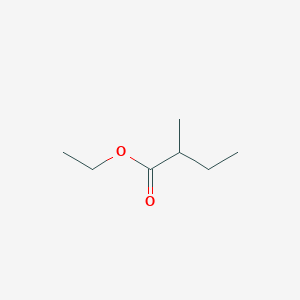
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
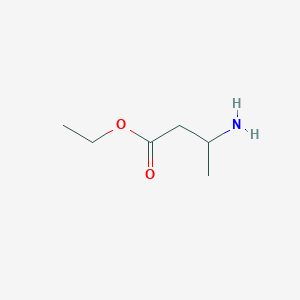
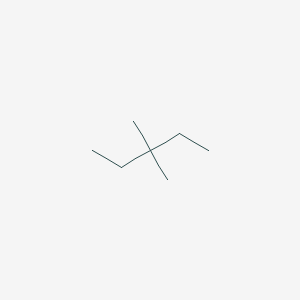
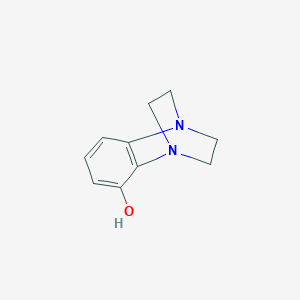
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

